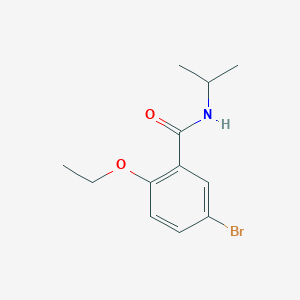

5-bromo-2-ethoxy-N-isopropylbenzamide

Description

5-Bromo-2-ethoxy-N-isopropylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 5-position, an ethoxy group at the 2-position, and an isopropylamide moiety at the benzene ring’s carboxamide group. Its molecular formula is C₁₂H₁₆BrNO₂, with a molecular weight of 286.17 g/mol. The compound’s structure combines halogenated aromaticity with alkoxy and branched alkylamide functionalities, making it relevant in medicinal chemistry and materials science.

Properties

IUPAC Name |

5-bromo-2-ethoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-4-16-11-6-5-9(13)7-10(11)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFVRYQMPTYLKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-ethoxy-N-isopropylbenzamide typically involves the bromination of 2-ethoxybenzamide followed by the introduction of the isopropyl group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The isopropyl group can be introduced using isopropylamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-ethoxy-N-isopropylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The benzamide core can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of 5-substituted-2-ethoxy-N-isopropylbenzamides.

Oxidation: Formation of 5-bromo-2-ethoxybenzoic acid.

Reduction: Formation of 5-bromo-2-ethoxy-N-isopropylbenzylamine.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-bromo-2-ethoxy-N-isopropylbenzamide exhibit significant anticancer properties. For instance, derivatives based on the benzamide scaffold have shown promising results against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the benzamide structure can enhance anticancer efficacy and selectivity .

Neuroprotective Effects

Research has identified N-substituted benzamide derivatives as selective inhibitors of potassium channels, particularly Kv2.1. These compounds demonstrate neuroprotective effects in vivo, suggesting that this compound could be explored for therapeutic applications in neurodegenerative diseases .

Agricultural Applications

Insecticidal Properties

The compound's structural analogs have been investigated for their insecticidal activity. For example, 3,5-dihalogenated benzamides have been shown to possess high reactivity against pests such as beet armyworms. These compounds are being developed as environmentally friendly alternatives to conventional pesticides, with lower toxicity profiles and reduced resistance development in pest populations .

Synthesis and Structural Modifications

Synthesis Techniques

The synthesis of this compound typically involves several steps, including halogenation and amide formation. The use of various solvents and conditions can influence the yield and purity of the final product. For instance, reactions conducted in polar aprotic solvents like acetonitrile have yielded favorable results .

Structural Variations

Modifications to the benzamide core can lead to enhanced biological activity. For example, substituting different groups at the para or ortho positions can significantly alter the compound's pharmacological properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-bromo-2-ethoxy-N-isopropylbenzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Halogenated Benzamides

Key structural analogs differ in halogen type, alkoxy substituents, and N-alkyl/aryl groups. These variations influence physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Table 1: Structural and Functional Comparison

Impact of Substituents on Properties

This may influence aromatic electrophilic substitution reactivity . Bromine at the 3-position in sulfonamides () alters electronic distribution and binding interactions compared to para-substituted analogs.

Fluoro substitution () reduces steric hindrance but increases electronegativity, affecting hydrogen-bonding capacity.

N-Substituents :

Biological Activity

5-Bromo-2-ethoxy-N-isopropylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula: C₁₂H₁₆BrNO₂

- Molecular Weight: 286.16 g/mol

- IUPAC Name: 5-bromo-2-ethoxy-N-propan-2-ylbenzamide

The compound features a bromine atom, an ethoxy group, and an isopropyl moiety, which contribute to its unique chemical behavior and biological interactions.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction: The compound can modulate the activity of specific enzymes by binding to their active sites or allosteric sites, influencing metabolic pathways.

- Receptor Binding: It may interact with various receptors, potentially affecting signal transduction pathways involved in cell proliferation and apoptosis.

- Antimicrobial Activity: Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, indicating potential as an antimicrobial agent.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. It has been tested against various pathogens using the disk diffusion method, yielding notable inhibition zones. For example:

| Pathogen | Inhibition Zone (mm) | Reference Drug (e.g., Amphotericin B) |

|---|---|---|

| Staphylococcus aureus | 18 | 24.8 |

| Escherichia coli | 20 | 23.5 |

| Candida albicans | 18 | 24.8 |

These results suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as some fungal strains .

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC₅₀ values indicating its potency:

| Cell Line | IC₅₀ Value (µg/mL) | Reference Drug (Doxorubicin) |

|---|---|---|

| MCF-7 | 21.3 | 21.6 |

| HCT-116 | 19.2 | 21.6 |

These findings highlight its potential as a chemotherapeutic agent with selective toxicity towards cancer cells while sparing normal cells .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of benzamides, including this compound. The results indicated that this compound had superior activity against Candida albicans compared to other tested derivatives, suggesting its potential utility in treating fungal infections .

- Cytotoxicity Assessment : Another investigation focused on the anticancer properties of this compound in multiple cancer cell lines. The results demonstrated a dose-dependent response with significant cytotoxic effects observed at lower concentrations compared to standard chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.